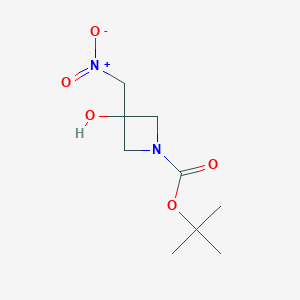

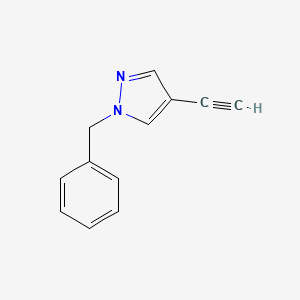

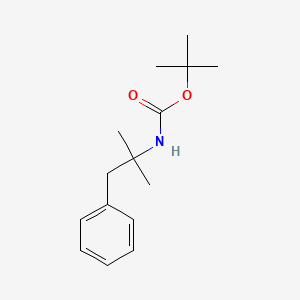

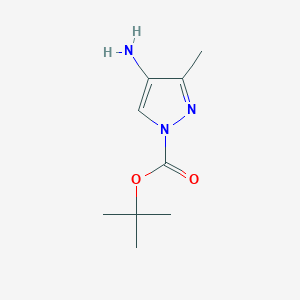

3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide

Descripción general

Descripción

“3-amino-4-(4-methyl-1H-pyrazol-1-yl)benzene-1-sulfonamide” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .

Aplicaciones Científicas De Investigación

Antileishmanial Activity

This compound has shown promising results in the treatment of leishmaniasis, a disease caused by protozoan parasites. A study demonstrated that derivatives of this compound exhibited superior antipromastigote activity , significantly outperforming standard drugs like miltefosine and amphotericin B deoxycholate . This suggests its potential as a pharmacophore for developing new antileishmanial agents.

Antimalarial Potential

In the same vein, the compound’s derivatives have been evaluated against Plasmodium berghei in mice, showing substantial suppression of the parasite’s activity . This indicates a strong potential for the development of new antimalarial drugs, especially in the face of increasing drug resistance.

Molecular Docking Studies

The compound’s derivatives have been subjected to molecular docking studies, which revealed a desirable fitting pattern in the active site of target proteins. This is characterized by lower binding free energy, suggesting a strong interaction and potential for inhibition of the biological function of the target .

Pharmacological Effects

Pyrazole-bearing compounds, including this one, are known for their diverse pharmacological effects. They have been synthesized and structurally verified, indicating a broad spectrum of potential therapeutic applications beyond antileishmanial and antimalarial activities .

Synthesis of Hydrazine-Coupled Pyrazoles

The compound serves as a precursor in the synthesis of hydrazine-coupled pyrazoles. These derivatives have been successfully synthesized, and their structures confirmed through various analytical techniques, paving the way for further pharmacological exploration .

Therapeutic Potential in Neglected Tropical Diseases (NTDs)

Given its potent activity against diseases like leishmaniasis and malaria, which are classified as NTDs, the compound could play a significant role in addressing the healthcare challenges posed by these diseases, particularly in low- and middle-income countries .

Role in Organic Synthesis

As an important raw material and intermediate, this compound is utilized in organic synthesis, contributing to the creation of pharmaceuticals, agrochemicals, and dyestuffs .

Development of New Drugs

The structural features of this compound make it a valuable synthon in drug development. Its derivatives can be designed to target a variety of biological pathways, potentially leading to the creation of novel therapeutic agents .

Mecanismo De Acción

Target of Action

Compounds containing imidazole and pyrazole moieties are known to interact with a wide range of biological targets .

Mode of Action

It’s known that compounds with similar structures can form strong h-bonding interactions with the residual amino acids in the active site of enzymes .

Biochemical Pathways

Compounds containing imidazole and pyrazole moieties are known to influence a broad range of biochemical pathways .

Pharmacokinetics

Compounds with similar structures are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Compounds with similar structures have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The physicochemical properties of similar compounds, such as thermal stability, can be influenced by environmental conditions .

Propiedades

IUPAC Name |

3-amino-4-(4-methylpyrazol-1-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-7-5-13-14(6-7)10-3-2-8(4-9(10)11)17(12,15)16/h2-6H,11H2,1H3,(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBSYANYUYAZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.